Cas no 2229217-68-7 (tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate)

Technical Introduction: Tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate is a specialized carbamate derivative featuring a cyclohexyl backbone with chloro and hydroxyethyl functional groups. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic manipulations, while the chloro and hydroxyl moieties offer versatile reactivity for further functionalization. Its structural features make it valuable for constructing chiral centers or serving as a precursor in multi-step synthesis. The compound’s well-defined reactivity profile and compatibility with standard purification techniques contribute to its utility in research and industrial applications.
tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate structure
2229217-68-7 structure
Product Name:tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate
CAS No:2229217-68-7
MF:C13H24ClNO3
MW:277.787563323975
CID:6280756
PubChem ID:165716560
Update Time:2025-10-31

tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate
    • 2229217-68-7
    • tert-butyl N-[1-(2-chloro-1-hydroxyethyl)cyclohexyl]carbamate
    • EN300-1884365
    • Inchi: 1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-13(10(16)9-14)7-5-4-6-8-13/h10,16H,4-9H2,1-3H3,(H,15,17)
    • InChI Key: ADYDEXXKVCBTMW-UHFFFAOYSA-N
    • SMILES: ClCC(C1(CCCCC1)NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 277.1444713g/mol
  • Monoisotopic Mass: 277.1444713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate

Professional Introduction to Tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate (CAS No. 2229217-68-7)

Tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate, with the CAS number 2229217-68-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development and agrochemical formulations. The structural integrity of this molecule, featuring a cyclohexyl backbone and functionalized side chains, makes it a promising candidate for further exploration in medicinal chemistry.

The< strong>N-1-(2-chloro-1-hydroxyethyl)cyclohexyl moiety in the name of this compound is particularly noteworthy due to its potential biological activity. The presence of both chloro and hydroxyethyl groups introduces unique reactivity, allowing for diverse chemical modifications and functionalizations. These features are highly valuable in the design of novel pharmacophores, which are essential for developing drugs with enhanced efficacy and reduced side effects.

In recent years, there has been a growing interest in carbamate-based compounds for their role in modulating biological pathways. Studies have demonstrated that carbamates can serve as effective intermediates in the synthesis of bioactive molecules. The< strong>tert-butyl group, a well-known protecting group in organic synthesis, adds stability to the molecule while allowing for selective modifications at other sites. This dual functionality makes Tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate a versatile building block for complex molecular architectures.

One of the most compelling aspects of this compound is its potential application in the development of therapeutic agents. Research has shown that carbamates can interact with various biological targets, including enzymes and receptors, thereby influencing cellular processes. The< strong>2-chloro-1-hydroxyethyl substituent is particularly intriguing as it can participate in hydrogen bonding and hydrophobic interactions, which are crucial for drug-receptor binding affinity. This characteristic opens up possibilities for designing molecules with high selectivity and potency.

The pharmaceutical industry has been increasingly leveraging advanced computational methods to predict the biological activity of novel compounds. Tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate has been subjected to virtual screening using molecular docking simulations to identify potential drug candidates. These studies have revealed promising interactions with targets relevant to neurological disorders, inflammation, and infectious diseases. The results suggest that this compound could be a valuable starting point for developing new treatments.

Furthermore, the agrochemical sector has also shown interest in carbamate derivatives due to their potential as pesticides and herbicides. The structural features of Tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate make it a suitable candidate for further development into environmentally friendly agrochemicals. By optimizing its properties, it may be possible to create formulations that are effective against pests while minimizing ecological impact.

In conclusion, Tert-butyl N-1-(2-chloro-1-hydroxyethyl)cyclohexylcarbamate (CAS No. 2229217-68-7) represents a significant advancement in the field of chemical biology and drug discovery. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of pharmaceuticals and agrochemicals.

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